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molecular formula C15H21NO3 B1396917 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol CAS No. 960305-55-9

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol

Cat. No. B1396917
M. Wt: 263.33 g/mol
InChI Key: CIBOPYLOTAXPDB-UHFFFAOYSA-N
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Patent
US08436016B2

Procedure details

To a solution of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (0.689 g, 2.48 mmol) in THF (6 mL) at 0° C. was added LAH (4.97 mL of 1.0 M in THF, 4.97 mmol) dropwise under nitrogen. The reaction mixture was allowed to stir for 2 hours at 0° C., and then quenched with saturated aqueous ammonium chloride solution. The mixture was partitioned between water and EtOAc. The aqueous layer was extracted three times with EtOAc. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to provide tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Quantity
0.689 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([C:18](O)=[O:19])=[CH:13][CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:19][CH2:18][C:12]1[CH:11]=[C:10]2[C:15]([CH2:16][CH2:17][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]2)=[CH:14][CH:13]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.689 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2CC1)C(=O)O
Name
Quantity
4.97 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C2CCN(CC2=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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